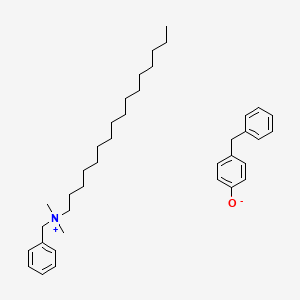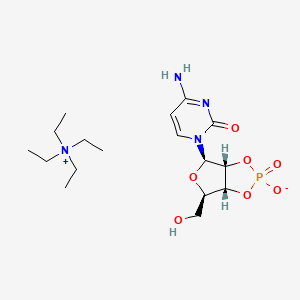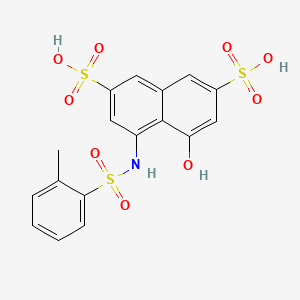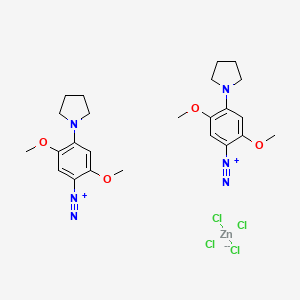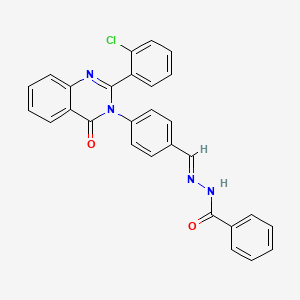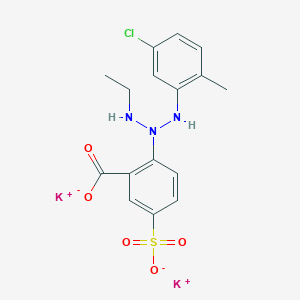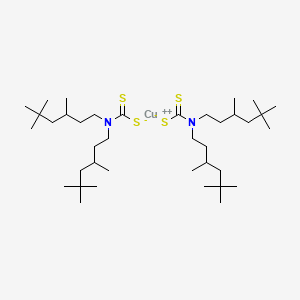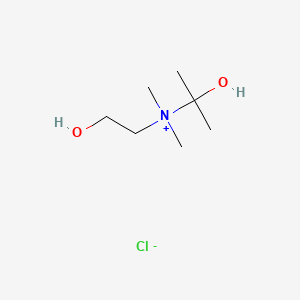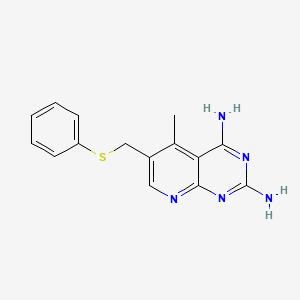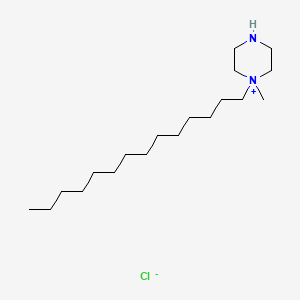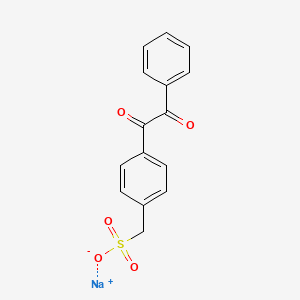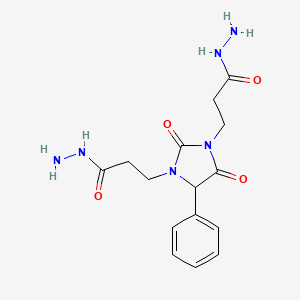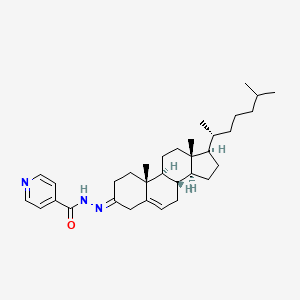![molecular formula C33H51Cl2NO B12686355 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-46-1](/img/structure/B12686355.png)
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines a cyclohexylphenolate moiety with a dichlorophenylmethyl-dodecyl-dimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps, including the preparation of the cyclohexylphenolate and the dichlorophenylmethyl-dodecyl-dimethylazanium components. The cyclohexylphenolate can be synthesized through nucleophilic aromatic substitution reactions, where a cyclohexyl group is introduced to a phenol derivative under basic conditions . The dichlorophenylmethyl-dodecyl-dimethylazanium component can be prepared through a series of alkylation and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane components to alter cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexylphenolate derivatives and dichlorophenylmethyl-dodecyl-dimethylazanium analogs. Examples include:
- Cyclohexylphenol
- Dichlorophenylmethyl-dodecyl-dimethylammonium
Uniqueness
What sets 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interactions.
Properties
CAS No. |
85940-46-1 |
|---|---|
Molecular Formula |
C33H51Cl2NO |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C12H16O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h13-15,17-18H,4-12,16,19H2,1-3H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChI Key |
HZSWJLBJXNROAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


